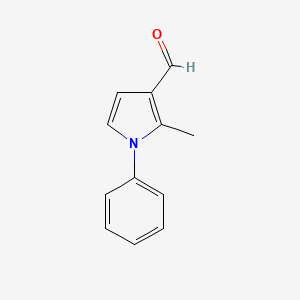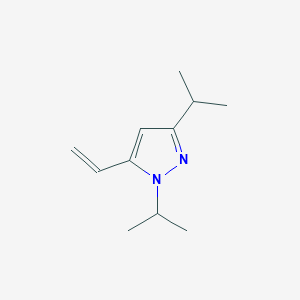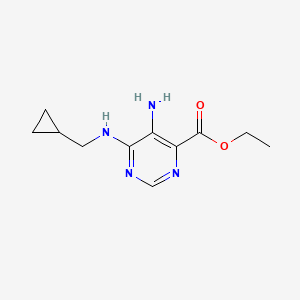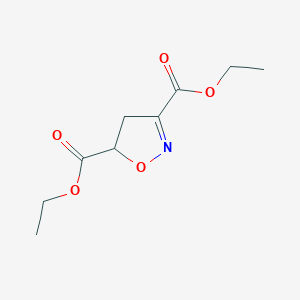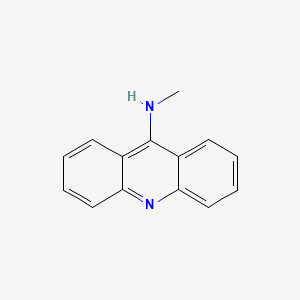
9-(Methylamino)acridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methylacridin-9-amine is a derivative of acridine, a heterocyclic organic compound. Acridine derivatives are known for their wide range of biological activities and applications in various fields, including chemistry, biology, and medicine. N-methylacridin-9-amine is particularly notable for its potential use in scientific research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-methylacridin-9-amine can be synthesized through several methods. One common synthetic route involves the reaction of acridine with methylamine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of N-methylacridin-9-amine often involves large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
N-methylacridin-9-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions
Oxidation: N-methylacridin-9-amine can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents to introduce new functional groups into the acridine ring.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted acridines, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
N-methylacridin-9-amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-methylacridin-9-amine involves its interaction with biological targets, such as enzymes and DNA. The compound can intercalate into DNA, disrupting its structure and function, which can lead to cell death in cancer cells. Additionally, it can inhibit specific enzymes, making it a potential therapeutic agent for various diseases .
Comparación Con Compuestos Similares
Similar Compounds
9-aminoacridine: Similar in structure but lacks the methyl group, which can affect its biological activity and chemical properties.
9-methylacridine: Similar but without the amino group, leading to different reactivity and applications.
Uniqueness
N-methylacridin-9-amine is unique due to its specific combination of the methyl and amino groups on the acridine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
22739-29-3 |
|---|---|
Fórmula molecular |
C14H12N2 |
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
N-methylacridin-9-amine |
InChI |
InChI=1S/C14H12N2/c1-15-14-10-6-2-4-8-12(10)16-13-9-5-3-7-11(13)14/h2-9H,1H3,(H,15,16) |
Clave InChI |
BSDDSRKVZZVVQX-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C2C=CC=CC2=NC3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


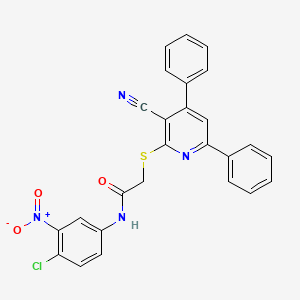

![5-Chloro-1H-benzo[d]imidazole-1,2-diamine](/img/structure/B11770905.png)
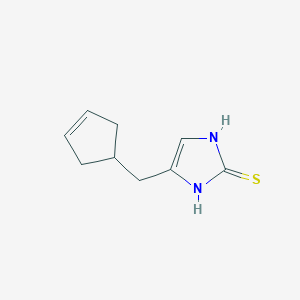
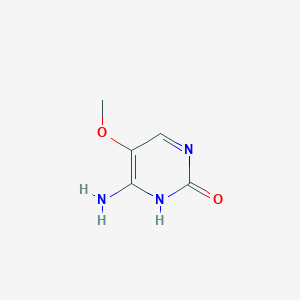

![1-(3-Bromophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one](/img/structure/B11770919.png)
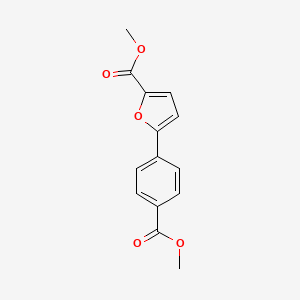
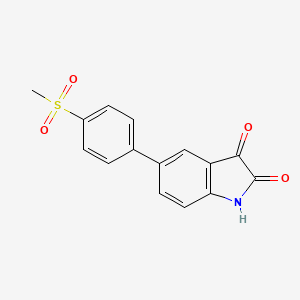
![(1R)-1-[(1S,8S)-9,9-dimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]-3-methylbutan-1-amine](/img/structure/B11770932.png)
